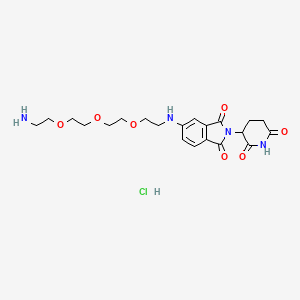
Thalidomide-5-NH-PEG3-NH2 (hydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) is a compound based on Thalidomide, a well-known drug. This compound is a cereblon ligand that recruits CRBN proteins. It can be connected to the target protein ligand through a linker to form a PROTAC molecule, such as THAL-SNS-032 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) involves the modification of Thalidomide to introduce a PEG3 linker and an amine group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions include various derivatives of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) that can be used for different scientific applications .
Applications De Recherche Scientifique
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of PROTAC molecules.
Biology: Employed in studies involving protein degradation and cellular processes.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new drugs and chemical compounds
Mécanisme D'action
The mechanism of action of Thalidomide-5-NH-PEG3-NH2 (hydrochloride) involves the recruitment of CRBN proteins. The compound binds to cereblon, a component of the E3 ubiquitin ligase complex, leading to the degradation of target proteins. This process is facilitated by the formation of a PROTAC molecule, which brings the target protein and the E3 ligase into close proximity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide-5-PEG3-NH2 (hydrochloride): Similar structure but with a different linker.
Thalidomide-5-NH-PEG1-NH2 (hydrochloride): Similar structure but with a shorter PEG linker
Uniqueness
Thalidomide-5-NH-PEG3-NH2 (hydrochloride) is unique due to its specific PEG3 linker, which provides optimal flexibility and stability for the formation of PROTAC molecules. This makes it a valuable tool in scientific research and drug development .
Propriétés
Formule moléculaire |
C21H29ClN4O7 |
|---|---|
Poids moléculaire |
484.9 g/mol |
Nom IUPAC |
5-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C21H28N4O7.ClH/c22-5-7-30-9-11-32-12-10-31-8-6-23-14-1-2-15-16(13-14)21(29)25(20(15)28)17-3-4-18(26)24-19(17)27;/h1-2,13,17,23H,3-12,22H2,(H,24,26,27);1H |
Clé InChI |
VCNANDVZHBZWEE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCOCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















